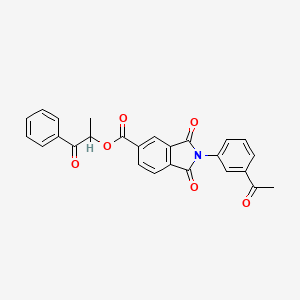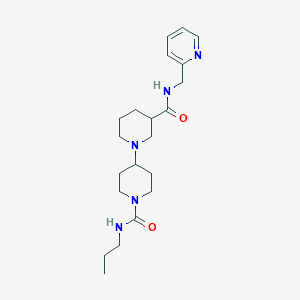
N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride
Overview
Description
N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its stimulant effects. MPHP is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride involves the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and reward. N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride acts as a reuptake inhibitor, which means that it prevents the reabsorption of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
The use of N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride has been associated with several biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride also increases the release of stress hormones, such as cortisol, which can lead to anxiety and agitation. Prolonged use of N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride can lead to tolerance, dependence, and addiction.
Advantages and Limitations for Lab Experiments
N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride has several advantages for laboratory experiments. It is readily available and easy to synthesize. N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride is also relatively stable and can be stored for long periods. However, the use of N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride in laboratory experiments is limited due to its potential for abuse and addiction. It is important to use caution when handling N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride and to follow proper safety protocols.
Future Directions
There are several future directions for research on N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride. One area of research is to investigate the long-term effects of N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride use on the brain and behavior. Another area of research is to develop new synthetic cathinone derivatives with improved safety profiles. Additionally, research is needed to develop effective treatments for N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride addiction and dependence.
Conclusion:
In conclusion, N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride is a synthetic stimulant drug that has gained popularity in recent years. It has been used in scientific research to study its effects on the central nervous system. N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride acts as a reuptake inhibitor and increases the release of dopamine, norepinephrine, and serotonin in the brain. The use of N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride has been associated with several biochemical and physiological effects, and caution should be used when handling this substance. There are several future directions for research on N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride, including investigating its long-term effects and developing new synthetic cathinone derivatives with improved safety profiles.
Scientific Research Applications
N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinone derivatives. N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride has been used in animal studies to investigate its effects on behavior, locomotion, and addiction.
properties
IUPAC Name |
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-13-5-7-14(8-6-13)16-15(18)9-12-17-10-3-2-4-11-17;/h5-8H,2-4,9-12H2,1H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMVTPPWPHMRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-1-yl-N-p-tolyl-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-butyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]dihydro-2(3H)-furanone](/img/structure/B3939491.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3939505.png)

![[2-[(3,4-dichlorophenyl)amino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3939514.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B3939519.png)



![4-ethoxy-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B3939537.png)



![3-acetyl-1-(4-bromophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3939576.png)
![4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3939584.png)